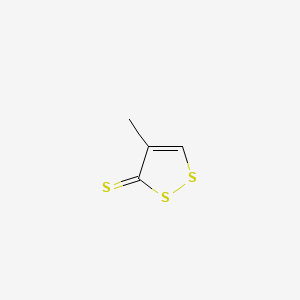
3H-1,2-Dithiole-3-thione, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 4-methyl- typically involves the sulfurization of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . One common method includes the reaction of elemental sulfur or disulfur dichloride with these precursors under controlled conditions . The reaction conditions often require moderate temperatures and the presence of a suitable solvent to facilitate the formation of the 1,2-dithiole-3-thione ring.
Industrial Production Methods
Industrial production of 3H-1,2-Dithiole-3-thione, 4-methyl- may involve large-scale sulfurization processes using similar precursors and reaction conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2-Dithiole-3-thione, 4-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3H-1,2-Dithiole-3-thione, 4-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-1,2-Dithiole-3-thione, 4-methyl- involves its role as a phase II enzyme inducer and sulfur donor . It activates the Nrf2/Keap1-dependent signaling pathway, leading to the upregulation of antioxidant enzymes such as glutathione and NADH quinone oxidoreductase . This activation helps protect cells against oxidative stress and other toxic insults .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds in the 1,2-dithiole-3-thione family include:
- 4,5-Dimethyl-1,2-dithiole-3-thione
- Anethole dithiolethione
- S-Danshensu
- NOSH-1
Uniqueness
3H-1,2-Dithiole-3-thione, 4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce phase II enzymes and donate sulfur makes it particularly valuable in research focused on oxidative stress and related diseases .
Propriétés
Numéro CAS |
3354-41-4 |
|---|---|
Formule moléculaire |
C4H4S3 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
4-methyldithiole-3-thione |
InChI |
InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3 |
Clé InChI |
YHKZVQYBNUVXKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSSC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


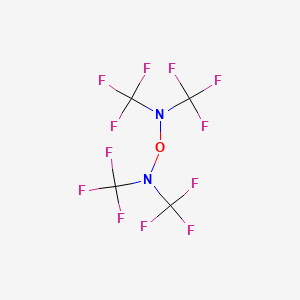
![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
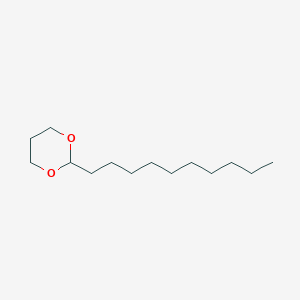
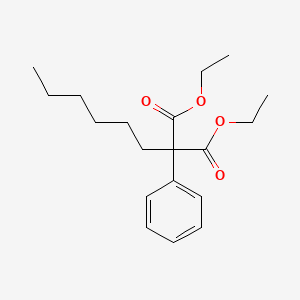
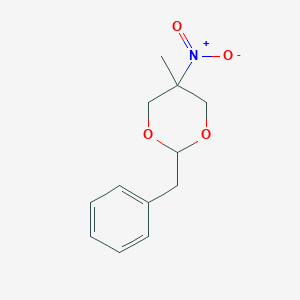
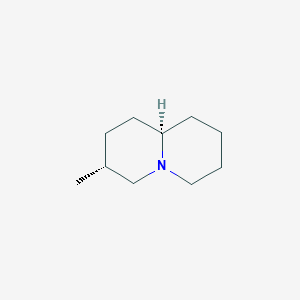
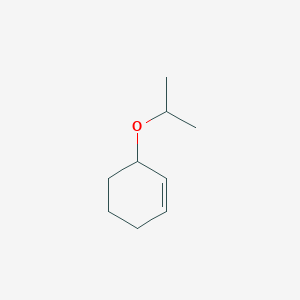
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
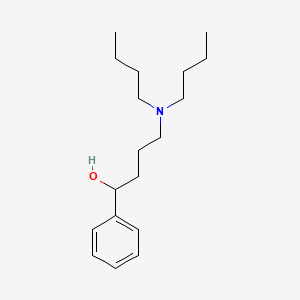
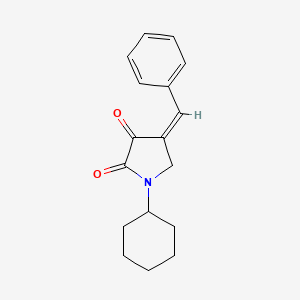
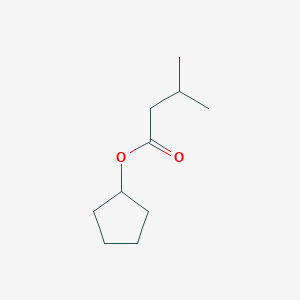
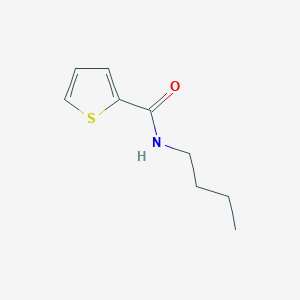
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)

